2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid
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Overview
Description
2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique chemical architecture, which includes an oxaspirodecane ring system fused with an azaspirodecane moiety. The presence of a tert-butyl ester group and an acetic acid functional group further enhances its chemical diversity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid typically involves a multi-step process. One common method is the Prins/pinacol cascade reaction, which efficiently constructs the oxaspirodecane core. This reaction involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol under Lewis acid catalysis . The reaction conditions are carefully controlled to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial to achieving consistent product quality. The scalability of the Prins/pinacol reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary widely but often involve the use of strong acids or bases to facilitate the reaction.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile involved.
Scientific Research Applications
2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds, such as spirooxindoles and spirotetrahydroquinolines, share structural similarities but differ in their specific ring systems and functional groups.
Azaspiro Compounds: Compounds like azaspiro[4.5]decane derivatives have similar azaspiro frameworks but may lack the oxaspiro component or have different substituents.
Uniqueness
What sets 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid apart is its combination of an oxaspirodecane ring with an azaspirodecane moiety, along with the presence of a tert-butyl ester and an acetic acid group. This unique combination of features provides distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-10-11(8-12(17)18)9-15(16)4-6-20-7-5-15/h11H,4-10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOVCJCXZPMEAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC12CCOCC2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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